Conformational Stability and Hydrogen Bond Strength: 2-Chloro-2-fluoroethanol vs. 2-Fluoroethanol
Ab initio calculations at the 6-31G* level reveal a significant difference in the hydrogen bond strength between 2-fluoroethanol and 2-chloroethanol, which provides a class-level inference for the behavior of 2-chloro-2-fluoroethanol. The intramolecular hydrogen bond in 2-fluoroethanol is at least 0.7 kcal/mol stronger than that in 2-chloroethanol [1]. This difference directly impacts the conformational equilibrium and physical properties of the molecules, suggesting that the mixed halogen analog 2-chloro-2-fluoroethanol will possess an intermediate or unique conformational landscape distinct from either parent compound.
| Evidence Dimension | Intramolecular Hydrogen Bond Strength |
|---|---|
| Target Compound Data | Not directly measured; inferred from behavior of mono-halogenated analogs. |
| Comparator Or Baseline | 2-Fluoroethanol (FCH2CH2OH) vs. 2-Chloroethanol (ClCH2CH2OH) |
| Quantified Difference | The hydrogen bond in 2-fluoroethanol is at least 0.7 kcal/mol stronger than in 2-chloroethanol. |
| Conditions | Ab initio calculations (6-31G* level) on the lowest energy gauche conformers. |
Why This Matters
This conformational distinction can affect solubility, volatility, and intermolecular interactions, making the compound a unique probe for studying halogen effects in hydrogen-bonded systems.
- [1] Wiberg, K. B., & Murcko, M. A. (1988). Rotational barriers. 3. 2-Haloethanols. Journal of the American Chemical Society, 110(24), 8029–8038. View Source
